molecular formula C19H22N2O4S B2716613 N-(benzo[d][1,3]dioxol-5-yl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide CAS No. 1396860-93-7

N-(benzo[d][1,3]dioxol-5-yl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide

Cat. No.: B2716613
CAS No.: 1396860-93-7
M. Wt: 374.46
InChI Key: SANPRABNKZGWGD-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H22N2O4S and its molecular weight is 374.46. The purity is usually 95%.
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Scientific Research Applications

Functional Chemical Groups in CNS Drug Synthesis

Research has identified various functional chemical groups, including heterocycles with heteroatoms like nitrogen, sulfur, and oxygen, as pivotal in synthesizing compounds with potential Central Nervous System (CNS) activity. Compounds with structural features similar to N-(benzo[d][1,3]dioxol-5-yl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide, particularly those containing furan and piperidine motifs, have been explored for their CNS effects, ranging from antidepressant to convulsant activities. Such investigations underscore the importance of specific chemical scaffolds in developing novel therapeutic agents for CNS disorders (Saganuwan, 2017).

Bioactive Substituents in Medicinal Chemistry

The significance of furan-2-yl and thiophene substituents in medicinal chemistry, particularly in the context of nucleobases, nucleosides, and their analogues, highlights the potential of specific structural units in enhancing biological activity. Research into compounds containing these moieties demonstrates their crucial role in designing bioactive molecules, including antiviral and anticancer agents. This area of study provides valuable insights into the structural optimization of molecules for targeted therapeutic effects, suggesting a broader applicability of the core structure found in this compound (Ostrowski, 2022).

Supramolecular Chemistry and Polymer Science

The exploration of benzene-1,3,5-tricarboxamide derivatives in supramolecular chemistry and polymer science presents a compelling perspective on the utility of benzene-based scaffolds in creating highly ordered structures. Such research endeavors reveal the vast potential of benzene derivatives in nanotechnology, polymer processing, and even biomedical applications, offering a glimpse into the multifaceted applications of complex organic molecules akin to this compound. This underscores the compound's relevance not just in pharmacology but also in materials science (Cantekin, Palmans, & de Greef, 2012).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(furan-2-ylmethylsulfanylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c22-19(20-15-3-4-17-18(10-15)25-13-24-17)21-7-5-14(6-8-21)11-26-12-16-2-1-9-23-16/h1-4,9-10,14H,5-8,11-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANPRABNKZGWGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSCC2=CC=CO2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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